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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of BAY-826, a potent inhibitor

of the TIE-2 receptor tyrosine kinase, with other related kinases. The data presented is

intended to assist researchers in evaluating the selectivity profile of this compound and to

provide essential experimental details for reproducibility.

Executive Summary
BAY-826 is a highly selective inhibitor of the TIE-2 receptor, a key regulator of angiogenesis.[1]

[2][3] However, comprehensive kinase profiling has revealed a degree of cross-reactivity with a

small subset of other receptor tyrosine kinases. This guide outlines the binding affinities of

BAY-826 for its primary target and notable off-targets, providing valuable insights for its

application in preclinical and clinical research.

Cross-Reactivity Profile of BAY-826
The selectivity of BAY-826 has been extensively profiled against a panel of 456 kinases. The

results indicate that besides its high affinity for TIE-2, BAY-826 also binds to TIE-1, DDR1,

DDR2, and the serine/threonine kinase LOK (STK10) with high affinity.[1][2] The dissociation

constants (Kd) for these interactions are summarized in the table below.
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Target Kinase
Dissociation Constant (Kd)
in nM

Kinase Family

TIE-2 (TEK) 1.6 Receptor Tyrosine Kinase

TIE-1 0.9 Receptor Tyrosine Kinase

DDR1 0.4 Receptor Tyrosine Kinase

DDR2 1.3 Receptor Tyrosine Kinase

LOK (STK10) 5.9 Serine/Threonine Kinase

Table 1: Comparative Binding Affinities of BAY-826. This table summarizes the dissociation

constants (Kd) of BAY-826 for its primary target, TIE-2, and its significant off-target kinases.

The data is derived from comprehensive kinase screening assays.

Notably, BAY-826 demonstrates high selectivity against other key angiogenic kinases such as

VEGFR, FGFR, and PDGFR, where it only shows effects at micromolar concentrations.[1][2]

Signaling Pathways
To understand the potential biological consequences of BAY-826's cross-reactivity, it is crucial

to consider the signaling pathways regulated by its primary target and off-targets.
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Experimental Workflow

Methodology Details

1. Kinase-tagged Phage Preparation

2. Compound Incubation

Human kinases are fused to T7 bacteriophage.

3. Immobilized Ligand Binding

Test compound (BAY-826) is incubated with the kinase-tagged phage.

4. Washing

The mixture is added to wells coated with an immobilized, active-site directed ligand.

5. Elution & Quantification

Unbound phage are washed away.Bound phage are eluted and quantified using qPCR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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